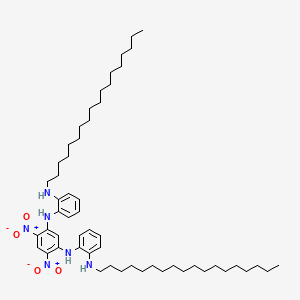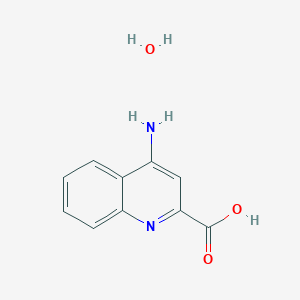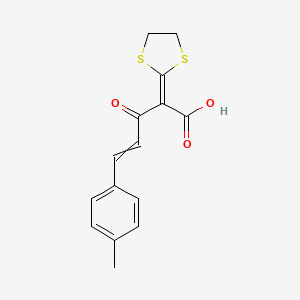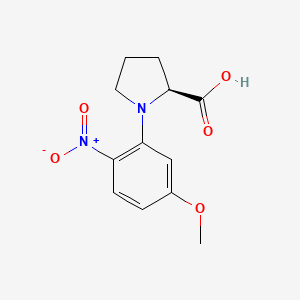
1-(5-Methoxy-2-nitrophenyl)-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methoxy-2-nitrophenyl)-L-proline is a chemical compound that belongs to the class of proline derivatives It is characterized by the presence of a methoxy group at the 5th position and a nitro group at the 2nd position on the phenyl ring, which is attached to the L-proline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methoxy-2-nitrophenyl)-L-proline typically involves the nitration of 5-methoxyphenyl compounds followed by coupling with L-proline. The reaction conditions often include the use of nitrating agents such as nitric acid or a mixture of sulfuric and nitric acids. The nitration reaction is usually carried out at low temperatures to control the formation of by-products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques such as crystallization and chromatography further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methoxy-2-nitrophenyl)-L-proline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon or reagents like sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, and sulfonating agents like sulfuric acid.
Major Products Formed
Oxidation: Formation of 5-methoxy-2-nitrobenzaldehyde or 5-methoxy-2-nitrobenzoic acid.
Reduction: Formation of 1-(5-methoxy-2-aminophenyl)-L-proline.
Substitution: Formation of halogenated or sulfonated derivatives of this compound.
Scientific Research Applications
1-(5-Methoxy-2-nitrophenyl)-L-proline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Methoxy-2-nitrophenyl)-L-proline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group can also influence the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-nitrophenol: Shares the methoxy and nitro groups but lacks the proline moiety.
5-Methoxy-2-nitroaniline: Similar structure but with an amino group instead of the proline moiety.
5-Methoxy-2-nitrobenzoic acid: Similar aromatic structure but with a carboxylic acid group.
Uniqueness
1-(5-Methoxy-2-nitrophenyl)-L-proline is unique due to the presence of the L-proline moiety, which imparts distinct stereochemical and physicochemical properties. This uniqueness makes it a valuable compound for specific applications where the proline moiety plays a crucial role in the compound’s activity and interactions.
Properties
CAS No. |
479677-33-3 |
|---|---|
Molecular Formula |
C12H14N2O5 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
(2S)-1-(5-methoxy-2-nitrophenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14N2O5/c1-19-8-4-5-9(14(17)18)11(7-8)13-6-2-3-10(13)12(15)16/h4-5,7,10H,2-3,6H2,1H3,(H,15,16)/t10-/m0/s1 |
InChI Key |
YRIMYZGFWIXUPY-JTQLQIEISA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])N2CCC[C@H]2C(=O)O |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])N2CCCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-1-oxaspiro[2.4]heptane-2-carboxylic acid](/img/structure/B14244067.png)

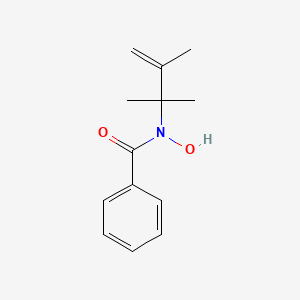
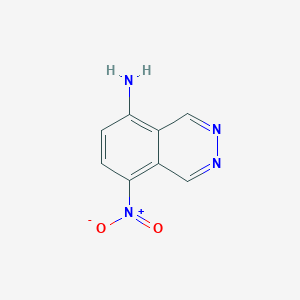
![4-[(4-Nitrophenyl)ethynyl]-N-pentylaniline](/img/structure/B14244097.png)
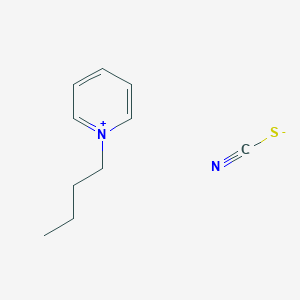
![4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol](/img/structure/B14244118.png)

![2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene](/img/structure/B14244132.png)
